molecular formula C8H10ClF2N3 B11780038 5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine

5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine

Katalognummer: B11780038
Molekulargewicht: 221.63 g/mol
InChI-Schlüssel: NMZVELGFAIRNQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine is a pyrimidine derivative known for its significant biological activity. Pyrimidine derivatives, including pyrimidinamines, are widely studied in medicinal and agricultural chemistry due to their diverse applications, particularly as fungicides and acaricides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not typically disclosed in public literature.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine involves its interaction with specific molecular targets. This mode of action is different from other commercial fungicides, making it a valuable tool in managing resistance .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C8H10ClF2N3

Molekulargewicht

221.63 g/mol

IUPAC-Name

5-chloro-6-(difluoromethyl)-N-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C8H10ClF2N3/c1-4(2)14-8-5(9)6(7(10)11)12-3-13-8/h3-4,7H,1-2H3,(H,12,13,14)

InChI-Schlüssel

NMZVELGFAIRNQL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC1=NC=NC(=C1Cl)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.